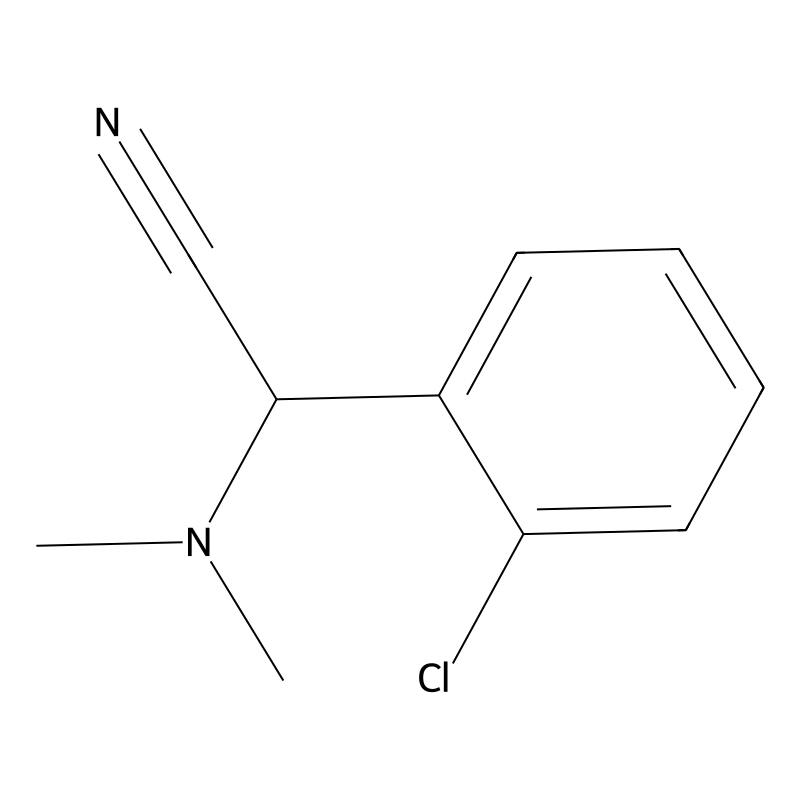

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile is an organic compound characterized by the presence of a chlorophenyl group, a dimethylamino group, and an acetonitrile moiety. Its molecular formula is C₁₀H₁₁ClN₂, and it has a molecular weight of approximately 194.66 g/mol. This compound is synthetic and does not occur naturally, which limits its availability in traditional chemical databases. The specific structural features, such as the positioning of the chlorine atom on the phenyl ring, can significantly influence its chemical properties and biological activity .

There is no current information available on the mechanism of action of (2-Chlorophenyl)(dimethylamino)acetonitrile.

While specific biological activity data for 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile is not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing central nervous system activity. Further research is needed to elucidate its precise biological effects and therapeutic potential .

The synthesis of 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile can be approached through various synthetic routes commonly used for similar compounds. One potential method involves the reaction of 2-chlorobenzylamine with acetonitrile under specific conditions to yield the desired product. Electrochemical methods have also been explored for synthesizing related compounds, indicating versatility in synthetic approaches .

Several compounds exhibit structural similarities to 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile. Here is a comparison highlighting their uniqueness:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile | 0.93 | Different chlorophenyl substitution |

| 2-(2,6-Dichlorophenyl)acetonitrile | 0.93 | Additional chlorine substituent |

| 3-Chloro-4-(cyanomethyl)benzonitrile | 0.90 | Contains a cyanomethyl group |

| 3-Dimethylaminobenzonitrile | 0.89 | Lacks chlorination; different amine structure |

These compounds share common functional groups but differ in their halogen substitution patterns and additional functional groups, which can lead to variations in their chemical reactivity and biological activity .